2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a bromophenyl group, and an acetohydrazide moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine. This intermediate is then reacted with N’-(2-methylbenzylidene)acetohydrazide under appropriate conditions to yield the final product .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring .
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and bromophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable molecule for research and development .
Properties
Molecular Formula |
C20H23BrN4O3S |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN4O3S/c1-16-4-2-3-5-17(16)14-22-23-20(26)15-24-10-12-25(13-11-24)29(27,28)19-8-6-18(21)7-9-19/h2-9,14H,10-13,15H2,1H3,(H,23,26)/b22-14+ |
InChI Key |
UBMHIYZKIWKMKV-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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